Cyclohexane

Description

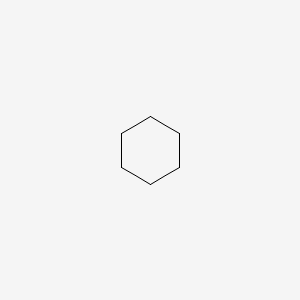

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

cyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12/c1-2-4-6-5-3-1/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDTMQSROBMDMFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12 | |

| Record name | CYCLOHEXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3043 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CYCLOHEXANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0242 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | cyclohexane | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Cyclohexane | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25012-93-5 | |

| Record name | Poly(hexamethylene) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25012-93-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4021923 | |

| Record name | Cyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Cyclohexane appears as a clear colorless liquid with a petroleum-like odor. Used to make nylon, as a solvent, paint remover, and to make other chemicals. Flash point -4 °F. Density 6.5 lb / gal (less than water) and insoluble in water. Vapors heavier than air., Gas or Vapor; Liquid, Colorless liquid with a sweet, chloroform-like odor; Note: A solid below 44 degrees F; [NIOSH], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a sweet, chloroform-like odor., Colorless liquid with a sweet, chloroform-like odor. [Note: A solid below 44 °F.] | |

| Record name | CYCLOHEXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3043 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyclohexane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/384 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Cyclohexane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029597 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CYCLOHEXANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0242 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CYCLOHEXANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/117 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Cyclohexane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0163.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

177.3 °F at 760 mmHg (NTP, 1992), 80.7 °C at 760 mm Hg, 80.00 to 82.00 °C. @ 760.00 mm Hg, 81 °C, 177 °F | |

| Record name | CYCLOHEXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3043 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CYCLOHEXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/60 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cyclohexane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029597 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CYCLOHEXANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0242 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CYCLOHEXANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/117 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Cyclohexane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0163.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

-4 °F (NTP, 1992), -4 °F, 1 °F (-18 °C) (closed cup), -18 °C c.c., 0 °F | |

| Record name | CYCLOHEXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3043 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyclohexane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/384 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CYCLOHEXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/60 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CYCLOHEXANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0242 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CYCLOHEXANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/117 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Cyclohexane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0163.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

less than 1 mg/mL at 63 °F (NTP, 1992), In water, 55 mg/L at 25 °C, Solubility in water at 23.5 °C (w/w): 0.0052%, Miscible in ethanol, ether, acetone, benzene, ligroin, carbon tetrachloride, Miscible with olive oil, 100 mL of methanol dissolves 57 grams cyclohexane at 20 °C, 0.055 mg/mL at 25 °C, Solubility in water, g/100ml at 25 °C: 0.0058 (very poor), Insoluble | |

| Record name | CYCLOHEXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3043 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CYCLOHEXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/60 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cyclohexane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029597 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CYCLOHEXANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0242 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Cyclohexane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0163.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.779 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.7781 at 20 °C/4 °C, % IN SATURATED AIR (760 MM HG) 13.66 AT 26.3 °C; DENSITY OF SATURATED, VAPOR-AIR MIXT AT 760 MM HG (AIR = 1) 1.23 AT 26 °C, Relative density (water = 1): 0.8, 0.78 | |

| Record name | CYCLOHEXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3043 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CYCLOHEXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/60 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CYCLOHEXANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0242 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CYCLOHEXANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/117 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Cyclohexane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0163.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

2.9 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.98 (Air = 1), Relative vapor density (air = 1): 2.9, 2.9 | |

| Record name | CYCLOHEXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3043 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CYCLOHEXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/60 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CYCLOHEXANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0242 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CYCLOHEXANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/117 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

95 mmHg at 68 °F ; 100 mmHg at 77.9 °F (NTP, 1992), 96.9 [mmHg], Vapor pressure = 13.0 kPa at 25 °C, Vapor pressure = 51.901 kPa at 60 °C, 96.9 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 10.3, 78 mmHg | |

| Record name | CYCLOHEXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3043 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyclohexane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/384 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CYCLOHEXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/60 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CYCLOHEXANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0242 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CYCLOHEXANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/117 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Cyclohexane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0163.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

Impurities are unconverted benzene, aliphatic hydrocarbons in the benzene feed to the hydrogenation unit, methylcyclopentane formed by isomerization of cyclohexane, and methylcyclohexane formed by hydrogenation of the small amount of toluene in benzene. | |

| Record name | CYCLOHEXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/60 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless mobile liquid, Colorless liquid [Note: A solid below 44 degrees F] | |

CAS No. |

110-82-7 | |

| Record name | CYCLOHEXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3043 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyclohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110-82-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110827 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CYCLOHEXANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406835 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.461 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOHEXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48K5MKG32S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CYCLOHEXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/60 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cyclohexane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029597 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CYCLOHEXANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0242 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CYCLOHEXANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/117 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Cyclohexane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/GU602160.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

43.7 °F (NTP, 1992), 6.47 °C, 6.5 °C, 7 °C, 44 °F | |

| Record name | CYCLOHEXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3043 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CYCLOHEXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/60 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cyclohexane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029597 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CYCLOHEXANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0242 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CYCLOHEXANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/117 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Cyclohexane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0163.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

cyclohexane conformational analysis tutorial

An In-depth Technical Guide to Cyclohexane (B81311) Conformational Analysis

Introduction

This compound, a fundamental six-membered cyclic hydrocarbon, is a cornerstone of organic chemistry. Its non-planar nature gives rise to a variety of three-dimensional arrangements known as conformations. Understanding the spatial orientation of atoms in this compound and its derivatives is crucial for predicting their physical properties and chemical reactivity. This is particularly vital in drug development, where the conformation of a molecule can significantly influence its interaction with biological targets. Unlike planar aromatic rings, the this compound ring puckers to alleviate angle and torsional strain.[1] The most stable and predominant conformation is the "chair" form, which is essentially free of strain.[1][2] Other higher-energy conformations include the "boat," "twist-boat," and "half-chair" forms.[3] This guide provides a comprehensive overview of the principles of this compound conformational analysis, the energetic relationships between its conformers, the influence of substituents, and the experimental techniques used for its study.

The Conformations of this compound

The flexibility of the this compound ring allows it to adopt several distinct conformations. The planar conformation is highly unstable due to significant torsional and angle strain and does not play a role in the conformational analysis of this compound.[2][4] The key conformations that are thermally accessible are the chair, half-chair, twist-boat, and boat forms.

-

Chair Conformation: This is the most stable conformation of this compound.[1] In the chair form, all carbon-carbon bonds are staggered, minimizing torsional strain, and the C-C-C bond angles are approximately 109.5°, which is the ideal tetrahedral angle, thus eliminating angle strain.[1] At room temperature (25 °C), over 99.99% of this compound molecules exist in the chair conformation.[3][5]

-

Boat Conformation: The boat conformation is less stable than the chair form due to two main factors: torsional strain from eclipsed hydrogen atoms on the "bottom" of the boat and steric strain between the two "flagpole" hydrogens pointing towards each other.[6][7] This steric hindrance results in a repulsion energy of about 12 kJ/mol.[6]

-

Twist-Boat (or Skew-Boat) Conformation: The boat conformation is flexible and can twist to relieve some of its inherent strain, forming the twist-boat conformation.[6][7] This twisting reduces the flagpole steric interactions and the torsional strain by staggering the hydrogen atoms to some extent.[6] While more stable than the boat conformation, the twist-boat is still significantly higher in energy than the chair form.[5][7]

-

Half-Chair Conformation: The half-chair is a high-energy transition state between the chair and twist-boat conformations.[2][5] It is highly strained due to both angle and torsional strain.[4]

Energetic Landscape of this compound Conformations

The interconversion between different conformations, known as "ring flipping," is a rapid process at room temperature.[1] The molecule must pass through higher-energy conformations to transition from one chair form to another. The following diagram and table summarize the relative energies of the key conformations.

References

- 1. 4.3 Conformation Analysis of this compound – Organic Chemistry I [kpu.pressbooks.pub]

- 2. This compound Conformational Analysis [research.cm.utexas.edu]

- 3. byjus.com [byjus.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. This compound conformation - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. This compound Conformations | The Fundamentals of Biochemistry: Interactive Tutorials | Colorado State University [bc401.bmb.colostate.edu]

Thermodynamic Properties of Cyclohexane: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive database of the thermodynamic properties of cyclohexane (B81311), detailed experimental methodologies for their determination, and visualizations of key processes and relationships.

Core Thermodynamic Properties of this compound

This compound (C₆H₁₂) is a foundational cycloalkane used extensively as a nonpolar solvent and an intermediate in industrial chemistry, notably in the production of nylon. Its thermodynamic characteristics are critical for chemical process design, reaction modeling, and understanding intermolecular forces.

Quantitative Data Summary

The thermodynamic properties of this compound have been determined through various experimental techniques. The data below is compiled for standard conditions (298.15 K, 1 bar) unless otherwise noted.

Table 1: Standard Thermodynamic Properties of this compound

| Property | Phase | Value | Units |

| Standard Molar Enthalpy of Formation (ΔfH°) | Liquid | -156.4 | kJ/mol |

| Gas | -123.4 | kJ/mol | |

| Standard Molar Entropy (S°) | Liquid | 204.3 | J/(mol·K) |

| Gas | 298.2 | J/(mol·K) | |

| Molar Heat Capacity, Constant Pressure (Cp) | Liquid | 156.7 | J/(mol·K) |

| Gas | 106.1 | J/(mol·K) |

Table 2: Phase Transition Properties of this compound

| Property | Value | Units |

| Melting Point (at 1 atm) | 6.47 °C | (279.62 K) |

| Boiling Point (at 1 atm) | 80.74 °C | (353.89 K) |

| Enthalpy of Fusion (ΔfusH) | 2.68 | kJ/mol |

| Enthalpy of Vaporization (ΔvapH at boiling point) | 30.0 | kJ/mol |

Experimental Protocols

The precise measurement of thermodynamic data relies on meticulous experimental procedures. The following sections detail the protocols for key techniques.

Adiabatic Calorimetry for Heat Capacity Measurement

Adiabatic calorimetry is a fundamental technique for measuring the heat capacity (Cp) of a substance as a function of temperature.

Principle: The method involves electrically heating a sample in a thermally isolated container (the calorimeter) and measuring the resulting temperature rise. By keeping the surroundings (an adiabatic shield) at the same temperature as the calorimeter, heat exchange is minimized, ensuring that nearly all the electrical energy input is absorbed by the sample.

Detailed Methodology:

-

Sample Preparation: A precisely weighed, high-purity sample of liquid this compound is hermetically sealed within the sample container. The container itself is typically made of a material with a well-characterized heat capacity, such as copper or silver.

-

Apparatus Setup: The sample container is placed inside a vacuum-sealed chamber. It is surrounded by one or more adiabatic shields, which are equipped with their own heaters and temperature sensors (e.g., thermocouples).

-

Equilibration: The entire assembly is cooled to the starting temperature of the experiment (e.g., near liquid nitrogen temperatures). The system is allowed to reach thermal equilibrium.

-

Heating Pulse: A known, constant electrical power (P) is applied to the heater on the sample container for a measured duration of time (t). The total energy input is Q = P × t.

-

Temperature Measurement: The temperature of the sample container is monitored using a calibrated resistance thermometer (e.g., a platinum resistance thermometer). Temperature readings are taken before the heating pulse (initial drift), during the pulse, and after the pulse (final drift) until a stable thermal equilibrium is re-established.

-

Adiabatic Control: Throughout the heating period, the temperature of the adiabatic shield is continuously adjusted via a feedback loop to match the temperature of the sample container, minimizing the temperature gradient and thus the heat leak.

-

Calculation: The temperature rise (ΔT) is determined by extrapolating the pre- and post-heating temperature drifts to the midpoint of the heating period. The total heat capacity of the container and sample (C_total) is calculated as C_total = Q / ΔT.

-

Data Correction: The heat capacity of the empty sample container (determined in separate experiments) is subtracted from C_total to yield the heat capacity of the this compound sample. This process is repeated incrementally across the desired temperature range.

Bomb Calorimetry for Enthalpy of Combustion

Bomb calorimetry is the standard method for determining the heat of combustion of solid and liquid samples at constant volume.

Principle: A known mass of the sample is completely combusted in a high-pressure, sealed container (the "bomb") filled with excess pure oxygen. The heat released by the exothermic reaction is absorbed by a surrounding water bath, and the precisely measured temperature change of the bath allows for the calculation of the heat of combustion.

Detailed Methodology:

-

Sample Preparation: A liquid this compound sample of known mass (typically 0.8-1.2 g) is placed in a quartz or platinum crucible.

-

Fuse Wire Assembly: A length of fuse wire (e.g., nickel-chromium or platinum) of known mass and combustion energy is attached to the electrodes within the bomb head, with the wire positioned to make contact with the this compound sample.

-

Bomb Sealing and Pressurization: A small, known amount of distilled water (e.g., 1 mL) is added to the bomb to ensure that all water formed during combustion is in the liquid state. The bomb is then sealed and pressurized with pure oxygen to approximately 25-30 atm.

-

Calorimeter Assembly: The sealed bomb is submerged in a precisely measured mass of water in the calorimeter bucket. The bucket is placed within an insulating jacket to minimize heat exchange with the environment. A high-precision thermometer and a stirrer are placed in the water.

-

Thermal Equilibration: The stirrer is activated, and the system is allowed to reach a steady state, with the temperature being recorded at regular intervals (e.g., every minute) for approximately 5 minutes to establish a baseline drift.

-

Ignition: The sample is ignited by passing an electrical current through the fuse wire.

-

Post-Ignition Monitoring: The temperature is recorded at short intervals as it rises rapidly, and then at longer intervals as it peaks and begins to cool. The monitoring continues for at least 5 minutes after the maximum temperature is reached to establish the post-combustion drift.

-

Data Analysis: The corrected temperature rise (ΔT) is determined by accounting for the pre- and post-ignition temperature drifts.

-

Energy Calculation: The total heat released (q_total) is calculated using the formula: q_total = C_cal * ΔT, where C_cal is the total heat capacity of the calorimeter system (water, bomb, bucket, etc.). C_cal is determined by combusting a standard reference material with a known heat of combustion, such as benzoic acid.

-

Corrections: The final heat of combustion for this compound is calculated by subtracting the heat contributions from the ignition of the fuse wire and the formation of nitric acid (from trace nitrogen in the bomb) from q_total. The result is then converted to a molar enthalpy of combustion (ΔcH°).

Ebulliometry for Vapor Pressure and Enthalpy of Vaporization

Ebulliometry involves the precise measurement of a liquid's boiling point at a controlled pressure.

Principle: By measuring the boiling temperature of this compound at various sub-atmospheric pressures, a vapor pressure curve can be constructed. The enthalpy of vaporization (ΔvapH) can then be derived from the slope of this curve using the Clausius-Clapeyron equation.

Detailed Methodology:

-

Apparatus: A Świętosławski-type ebulliometer is commonly used. It consists of a boiler, a Cottrell pump (to spray the boiling liquid over the thermometer), a thermowell for a calibrated thermometer, and a condenser to ensure total reflux.

-

System Preparation: The ebulliometer is charged with a pure sample of this compound. The system is connected to a vacuum pump and a high-precision pressure controller/manometer.

-

Pressure Control: The system is evacuated and the pressure is set to a desired value by the controller.

-

Heating: The this compound in the boiler is gently heated. The Cottrell pump ensures that the thermometer is wetted with liquid that is in equilibrium with the vapor phase at the set pressure.

-

Boiling Point Measurement: The temperature is monitored until a stable reading is achieved, indicating the boiling point at the controlled pressure.

-

Data Collection: The procedure is repeated at various pressures, generating a set of corresponding boiling temperatures (T) and pressures (P).

-

Calculation of ΔvapH: The Clausius-Clapeyron equation, in its integrated form (ln(P) = -ΔvapH/R * (1/T) + C), shows that a plot of ln(P) versus 1/T will yield a straight line. The slope of this line is equal to -ΔvapH/R, where R is the ideal gas constant. From this slope, the enthalpy of vaporization is calculated.

Visualization of Workflows and Relationships

Experimental Workflows

Caption: Workflow for determining heat capacity using adiabatic calorimetry.

Caption: Workflow for determining enthalpy of combustion using bomb calorimetry.

This compound Conformational Energy Pathway

The thermodynamic properties of this compound are fundamentally influenced by its conformational isomerism. The molecule predominantly exists in a low-energy "chair" conformation but can interconvert to higher-energy forms.

An In-depth Technical Guide to the Spectral Analysis of Cyclohexane for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectral data for cyclohexane (B81311). It is intended for researchers, scientists, and professionals in drug development who utilize these analytical techniques for structural elucidation and quality control. This document presents quantitative spectral data in tabular format, details experimental protocols for data acquisition, and includes visualizations to illustrate key concepts in the spectral analysis of this compound.

Introduction

This compound (C₆H₁₂) is a fundamental cyclic alkane widely used as a nonpolar solvent, a precursor in industrial synthesis, and a structural motif in numerous pharmaceutical compounds. A thorough understanding of its spectral characteristics is crucial for its identification, purity assessment, and the structural analysis of more complex molecules containing the this compound ring. This guide focuses on two primary spectroscopic techniques: Infrared (IR) spectroscopy, which probes the vibrational modes of chemical bonds, and Nuclear Magnetic Resonance (NMR) spectroscopy, which provides detailed information about the chemical environment of atomic nuclei.

Quantitative Spectral Data

The spectral data for this compound are summarized in the tables below, providing a quick reference for characteristic peak assignments in both IR and NMR spectroscopy.

Infrared (IR) Spectroscopy Data

The IR spectrum of this compound is characterized by the absence of functional group absorptions and the presence of strong C-H and C-C bond vibrations.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 2925 - 2850 | C-H Stretch (sp³ CH₂) | Strong |

| 1465 - 1445 | CH₂ Scissoring (Bending) | Medium |

| Below 1500 | Fingerprint Region | Complex |

Table 1: Summary of key IR absorption bands for liquid this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

At room temperature, the rapid chair-to-chair interconversion of the this compound ring results in a time-averaged spectrum, leading to single, sharp signals in both ¹H and ¹³C NMR.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~1.44[1] | Singlet | 12H | All equivalent protons (axial and equatorial) |

Table 2: ¹H NMR spectral data for this compound at room temperature in CDCl₃.

| Chemical Shift (δ) ppm | Assignment |

| ~27.1 | All six equivalent carbon atoms |

Table 3: ¹³C NMR spectral data for this compound at room temperature in CDCl₃.

Experimental Protocols

The following sections detail the methodologies for acquiring high-quality IR and NMR spectra of this compound.

FT-IR Spectroscopy Protocol (Neat Liquid)

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) or mercury cadmium telluride (MCT) detector.

Sample Preparation:

-

Ensure the this compound sample is pure and free of particulate matter.

-

For Attenuated Total Reflectance (ATR)-FTIR, place a single drop of neat this compound directly onto the ATR crystal (e.g., diamond or zinc selenide).[2][3]

-

For transmission spectroscopy, place a drop of neat this compound between two IR-transparent salt plates (e.g., NaCl or KBr) to form a thin liquid film.[4][5]

Data Acquisition:

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal or the salt plates. This will be automatically subtracted from the sample spectrum.

-

Sample Spectrum:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.[4]

-

-

Data Processing: Perform a Fourier transform on the interferogram to obtain the final spectrum. Baseline correction may be applied if necessary.

NMR Spectroscopy Protocol

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) equipped with a 5 mm probe.

Sample Preparation:

-

Solvent Selection: Use a deuterated solvent such as chloroform-d (B32938) (CDCl₃) to avoid large solvent signals in the ¹H NMR spectrum.[1][6][7]

-

Sample Concentration: For ¹H NMR, prepare a solution by dissolving 5-20 mg of this compound in 0.6-0.7 mL of the deuterated solvent.[7][8] For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg may be required.[7]

-

Filtration: Filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[6][9]

-

Internal Standard (Optional): Tetramethylsilane (TMS) can be added as an internal reference standard (δ = 0.00 ppm).[1]

Data Acquisition (¹H NMR):

-

Instrument Setup: Insert the sample into the spectrometer, lock onto the deuterium (B1214612) signal of the solvent, and shim the magnetic field to achieve homogeneity.

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: 0-10 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans.[10]

-

Data Acquisition (¹³C NMR):

-

Instrument Setup: Tune the probe to the ¹³C frequency.

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment with proton decoupling.

-

Spectral Width: 0-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 128 or more scans, depending on the sample concentration.[10]

-

Data Processing:

-

Apply a Fourier transform to the Free Induction Decay (FID).

-

Phase and baseline correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak or the TMS signal.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Visualizations

The following diagrams, created using the DOT language, illustrate key concepts in the spectral analysis of this compound.

Caption: Relationship between this compound conformation and its ¹H NMR spectrum at different temperatures.

Caption: A generalized workflow for the IR and NMR spectral analysis of this compound.

Discussion

The spectral data of this compound are highly dependent on its conformational dynamics. At room temperature, the rapid interconversion between two chair conformations averages the magnetic environments of the axial and equatorial protons, resulting in a single sharp peak in the ¹H NMR spectrum.[11] Lowering the temperature slows down this "ring flip," allowing for the resolution of separate signals for the axial and equatorial protons. This temperature-dependent behavior is a classic example of dynamic NMR and provides valuable insight into the conformational flexibility of cyclic systems.

The IR spectrum of this compound is relatively simple, as it lacks polar functional groups that give rise to strong, characteristic absorptions.[12] The most prominent features are the C-H stretching and bending vibrations. The absence of significant absorptions in other regions of the spectrum can be a strong indicator of the purity of a this compound sample and the absence of contaminants with functional groups. The "fingerprint region" (below 1500 cm⁻¹) contains a complex pattern of absorptions that is unique to this compound and can be used for definitive identification by comparison to a reference spectrum.

References

- 1. C6H12 this compound low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 this compound 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. agilent.com [agilent.com]

- 3. drawellanalytical.com [drawellanalytical.com]

- 4. drawellanalytical.com [drawellanalytical.com]

- 5. m.youtube.com [m.youtube.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 8. organomation.com [organomation.com]

- 9. sites.bu.edu [sites.bu.edu]

- 10. benchchem.com [benchchem.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. m.youtube.com [m.youtube.com]

physical and chemical properties of pure cyclohexane

An In-depth Technical Guide on the Core Physical and Chemical Properties of Pure Cyclohexane (B81311)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental . The information is curated for researchers, scientists, and professionals in drug development who utilize this compound as a non-polar solvent, a raw material in synthesis, or a reference standard. This document presents quantitative data in structured tables, details experimental protocols for key property determination, and includes visualizations of molecular conformations and reaction mechanisms.

Physical and Spectroscopic Properties

This compound (C₆H₁₂) is a cycloalkane that is a colorless, mobile liquid at room temperature with a characteristic mild, sweet, petroleum-like odor.[1][2][3] It is a non-polar molecule, which dictates its solubility and other physical characteristics.[4] Due to its low ring strain, this compound is considered a benchmark in cycloalkane stability.[2][5]

General and Thermodynamic Properties of this compound

The following tables summarize the key physical and thermodynamic properties of pure this compound. These values are essential for its application in various experimental and industrial settings.

Table 1: Key Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₁₂ |

| Molecular Weight | 84.16 g/mol [1] |

| Melting Point | 6.47 °C (279.62 K)[5] |

| Boiling Point | 80.74 °C (353.89 K)[5] |

| Density | 0.779 g/mL at 25 °C[6] |

| Refractive Index (n²⁰/D) | 1.426[6] |

| Vapor Pressure | 78 mmHg at 20 °C[5] |

| Flash Point | -18 °C[2] |

| Solubility in Water | Immiscible[5] |

| Solubility in Organic Solvents | Soluble in ether, alcohol, acetone[5] |

Table 2: Thermodynamic Properties of this compound

| Property | Value |

| Standard Enthalpy of Formation (ΔfH°) | -123.1 kJ/mol[7] |

| Standard Molar Entropy (S°) | 298.19 J/(mol·K)[7] |

| Molar Heat Capacity (cₚ) | 105.3 J/(mol·K)[7] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and structural elucidation of this compound.

Table 3: Key Spectroscopic Data for this compound

| Spectroscopic Technique | Key Peaks/Signals |

| IR Spectroscopy (cm⁻¹) | 2930, 2850 (C-H stretch), 1460, 1445 (C-H bend)[8][9] |

| ¹H NMR (ppm) | ~1.43 (singlet, due to rapid conformational flipping)[10] |

| ¹³C NMR (ppm) | ~27.1 (singlet, all carbons are equivalent)[11] |

| Mass Spectrometry (m/z) | 84 (M⁺), 56 (base peak)[12][13] |

Chemical Properties and Reactivity

Pure this compound is a relatively unreactive, non-polar hydrocarbon.[4] Its chemistry is dominated by its conformational flexibility and its susceptibility to free-radical reactions.

Conformational Analysis

This compound is not a planar molecule; it adopts several non-planar conformations to minimize angle and torsional strain.[4] The most stable conformation is the chair conformation , where all C-C-C bond angles are close to the ideal tetrahedral angle of 109.5°, and all C-H bonds are staggered.[14] At room temperature, 99.99% of this compound molecules exist in the chair conformation.[15]

Other, higher-energy conformations include the boat , twist-boat , and half-chair conformations. The boat conformation is destabilized by torsional strain from eclipsed C-H bonds and steric hindrance between the "flagpole" hydrogens.[14] The twist-boat is more stable than the boat conformation, and the half-chair is the least stable, representing a transition state.[16][17]

The energy profile for the interconversion of this compound conformations follows the order: Chair < Twist-boat < Boat < Half-chair.[16]

Caption: Conformational energy landscape of this compound.

Free-Radical Halogenation

A characteristic reaction of alkanes, including this compound, is free-radical halogenation.[18] This reaction typically occurs in the presence of UV light or heat. The reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps.[19]

The overall reaction for the monochlorination of this compound is:

C₆H₁₂ + Cl₂ --(UV light)--> C₆H₁₁Cl + HCl

The mechanism involves the following steps:

-

Initiation: The chlorine molecule undergoes homolytic cleavage to form two chlorine radicals.

-

Propagation: A chlorine radical abstracts a hydrogen atom from this compound to form a cyclohexyl radical and HCl. The cyclohexyl radical then reacts with a chlorine molecule to form chlorothis compound (B146310) and a new chlorine radical.

-

Termination: The reaction is terminated by the combination of any two radicals.

Caption: Free-radical chlorination of this compound.

Experimental Protocols

Determination of Boiling Point

Objective: To determine the boiling point of a pure sample of this compound at atmospheric pressure.

Materials:

-

This compound (analytical grade)

-

Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)

-

Heating mantle

-

Thermometer (-10 to 110 °C range)

-

Boiling chips

-

Clamps and stand

Procedure:

-

Assemble the distillation apparatus. Ensure all joints are securely clamped.

-

Place a few boiling chips into the round-bottom flask.

-

Add a measured volume of this compound to the round-bottom flask (approximately half-full).

-

Position the thermometer in the distillation head such that the top of the bulb is level with the bottom of the side arm leading to the condenser.

-

Turn on the cooling water to the condenser.

-

Begin heating the this compound using the heating mantle.

-

Heat the liquid until it boils and a steady reflux is observed.

-

Record the temperature at which the liquid is distilling at a steady rate (i.e., when the temperature on the thermometer is constant). This temperature is the boiling point.

-

Record the atmospheric pressure. If the pressure is not at 1 atm, a correction may be necessary.

References

- 1. This compound | C6H12 | CID 8078 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. quora.com [quora.com]

- 3. This compound | 110-82-7 [chemicalbook.com]

- 4. The this compound Molecule [worldofmolecules.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. This compound CAS#: 110-82-7 [m.chemicalbook.com]

- 7. This compound (data page) - Wikipedia [en.wikipedia.org]

- 8. This compound IR Spectrum Range - Shandong Qibo New Energy Co., Ltd. [qiboch.com]

- 9. C6H12 infrared spectrum of this compound prominent wavenumbers cm-1 detecting no functional groups present finger print for identification of this compound image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. C6H12 this compound low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 this compound 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]